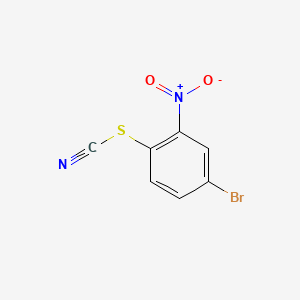

4-Bromo-2-nitro-1-thiocyanatobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

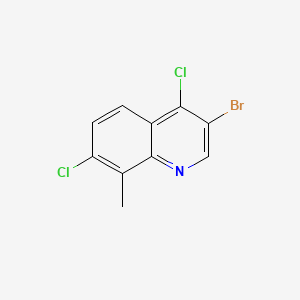

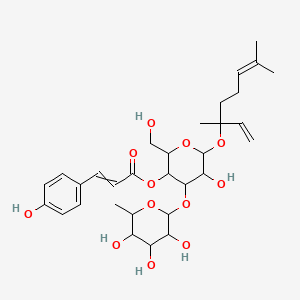

4-Bromo-2-nitro-1-thiocyanatobenzene, also known as 4-BNTCB, is an organosulfur compound that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-BNTCB is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry.

Aplicaciones Científicas De Investigación

Application in Ultrasound-Assisted Organic Synthesis

The preparation of 1-butoxy-4-nitrobenzene, closely related to 4-Bromo-2-nitro-1-thiocyanatobenzene, has been successfully carried out using ultrasonic assisted organic solvent conditions. This method, catalyzed by a new multi-site phase-transfer catalyst, demonstrates the potential of using ultrasound to enhance chemical reactions involving nitro aromatic ethers (Harikumar & Rajendran, 2014).

Synthesis of Pharmaceutical Intermediates

The compound 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, underscoring its significance in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Enhancing Polymer Solar Cells

In the field of polymer solar cells, the introduction of a fluorescent inhibitor like 1-Bromo-4-Nitrobenzene (a compound similar to 4-Bromo-2-nitro-1-thiocyanatobenzene) into the active layer significantly improves device performance. This enhancement is achieved by reducing excitonic recombination and boosting excitonic dissociation at the donor–acceptor interface, thus facilitating better electron transfer (Fu et al., 2015).

Development of Novel Electrophilic Reactions

Research has shown that electrophilic bromination of nitrobenzene using barium tetrafluorobromate leads to the formation of 3-bromo-nitrotoluene, a process that does not require catalysts or harsh conditions. This finding has implications for the synthesis of compounds like 4-Bromo-2-nitro-1-thiocyanatobenzene, demonstrating an efficient way to introduce bromo groups into aromatic compounds (Sobolev et al., 2014).

Reactivity in Ionic Liquids

The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids. This behavior differs significantly from that in conventional non-aqueous solvents, suggesting that ionic solvents might enhance the reactivity of similar compounds (Ernst et al., 2013).

Propiedades

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-thiocyanatobenzene | |

CAS RN |

157645-54-0 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)